3-Azetidinomethyl-4'-cyanobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azetidinomethyl-4’-cyanobenzophenone is a chemical compound with the molecular formula C18H16N2O and a molecular weight of 276.33. It is also known by its IUPAC name, 4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile. This compound is notable for its unique structure, which includes an azetidine ring and a cyanobenzophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinomethyl-4’-cyanobenzophenone typically involves the reaction of 4’-cyanobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 3-Azetidinomethyl-4’-cyanobenzophenone can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the production of high-quality 3-Azetidinomethyl-4’-cyanobenzophenone .
Chemical Reactions Analysis
Types of Reactions
3-Azetidinomethyl-4’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The cyanobenzophenone moiety can be reduced to form amines or alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the azetidine ring.
Reduction: Amines or alcohols derived from the cyanobenzophenone moiety.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-Azetidinomethyl-4’-cyanobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-cyanobenzophenone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The cyanobenzophenone moiety can engage in hydrogen bonding or hydrophobic interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4’-Cyanobenzophenone: Lacks the azetidine ring, making it less versatile in chemical reactions.
3-Azetidinomethylbenzophenone: Does not have the cyan group, affecting its reactivity and applications.
Uniqueness
3-Azetidinomethyl-4’-cyanobenzophenone is unique due to the presence of both the azetidine ring and the cyanobenzophenone moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-14-5-7-16(8-6-14)18(21)17-4-1-3-15(11-17)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYTWFBAYDGIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643244 |
Source
|
Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-42-1 |
Source
|
Record name | 4-{3-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.